Arfendazam

Description

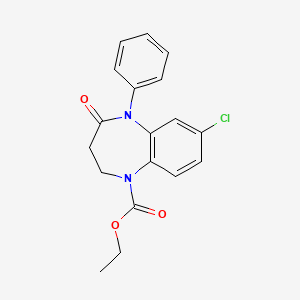

Structure

3D Structure

Propriétés

Numéro CAS |

37669-57-1 |

|---|---|

Formule moléculaire |

C18H17ClN2O3 |

Poids moléculaire |

344.8 g/mol |

Nom IUPAC |

ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate |

InChI |

InChI=1S/C18H17ClN2O3/c1-2-24-18(23)20-11-10-17(22)21(14-6-4-3-5-7-14)16-12-13(19)8-9-15(16)20/h3-9,12H,2,10-11H2,1H3 |

Clé InChI |

NXJWVCHVPUCWJS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

SMILES canonique |

CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Apparence |

Solid powder |

Autres numéros CAS |

37669-57-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Arfendazam |

Origine du produit |

United States |

Foundational & Exploratory

Arfendazam's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Arfendazam, a 1,5-benzodiazepine, on γ-aminobutyric acid type A (GABA-A) receptors. This compound acts as a positive allosteric modulator of GABA-A receptors, exhibiting a pharmacological profile characterized by a notable separation of anxiolytic and anticonvulsant effects from sedative and muscle relaxant properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams. A key aspect of this compound's pharmacology is the role of its active metabolite, 4-oxo-lofendazam, which is believed to be a primary mediator of its in vivo effects.

Introduction to this compound and the GABA-A Receptor

This compound is a benzodiazepine (B76468) derivative distinguished by its 1,5-benzodiazepine ring structure, similar to clobazam.[1] It demonstrates sedative and anxiolytic properties common to benzodiazepines; however, it is classified as a partial agonist at GABA-A receptors.[1][2] This partial agonism may contribute to its milder sedative and muscle relaxant effects at therapeutic doses.[1] The pharmacological actions of this compound are significantly influenced by its active metabolite, lofendazam.[1][2]

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3] It is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions.[3] This influx leads to hyperpolarization of the neuronal membrane, reducing the likelihood of an action potential and thus exerting an inhibitory effect on neurotransmission.[3] Benzodiazepines do not bind to the GABA binding site but to a distinct allosteric site, typically at the interface of the α and γ subunits.[3] This binding event increases the affinity of GABA for its receptor, leading to an increased frequency of channel opening and enhanced inhibitory signaling.[3]

Quantitative Analysis of this compound's Interaction with GABA-A Receptors

Quantitative data on this compound's interaction with GABA-A receptors is limited. However, key studies have established its binding affinity and in vivo potency. The following tables summarize the available data.

Table 1: In Vitro Binding Affinity of this compound

| Compound | Preparation | Radioligand | IC50 (µmol/L) | Reference |

| This compound | Bovine cortex homogenate | [³H]-Flunitrazepam | ~14 | Müller et al. (1986) |

Table 2: In Vivo Effects of this compound

| Test | Animal Model | ED50 | Reference |

| Anti-bicuculline-induced convulsions | Male NMRI mice | Not specified | Müller et al. (1986) |

| Horizontal grid test (muscle relaxation) | Male NMRI mice | Higher doses required compared to tranquilizing effects | Müller et al. (1986) |

Note: Specific ED50 values for the anticonvulsant and muscle relaxant effects were not provided in the primary literature found.

Molecular Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) of the GABA-A receptor. Its mechanism involves binding to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site. This allosteric binding induces a conformational change in the receptor that increases the affinity of GABA for its own binding sites. The enhanced GABA binding leads to a higher frequency of chloride ion channel opening, resulting in increased chloride influx and a more pronounced hyperpolarization of the neuron. This potentiation of GABAergic inhibition underlies the anxiolytic, anticonvulsant, sedative, and muscle relaxant effects of benzodiazepines.

As a partial agonist, this compound is believed to produce a submaximal potentiation of GABA's effects compared to full agonists like diazepam. This may explain the observed clinical profile where anxiolytic and anticonvulsant effects are seen at lower doses than sedation and muscle relaxation.[4]

The Role of the Active Metabolite: 4-oxo-lofendazam

In vivo and in vitro studies suggest that the pharmacological properties of this compound are largely mediated by its active metabolite, 4-oxo-lofendazam. This compound itself is a weak inhibitor of benzodiazepine receptor binding, while its metabolite is more potent and is thought to be responsible for the observed anticonvulsant and anxiolytic effects.

Potential Subunit Selectivity

While direct studies on this compound's subunit selectivity are scarce, its structural similarity to the 1,5-benzodiazepine clobazam provides some insight. Clobazam and its active metabolite, N-desmethylclobazam, exhibit a greater binding affinity for GABA-A receptors containing the α2 subunit compared to the α1 subunit.[5][6] The α1 subunit is primarily associated with sedative effects, whereas the α2 subunit is linked to anxiolytic and anticonvulsant actions.[7] This preferential binding may explain the reduced sedative properties of clobazam compared to non-selective 1,4-benzodiazepines.[5] It is plausible that this compound and its active metabolite share a similar selectivity profile, which would be consistent with the observed separation of its therapeutic and side effect profiles.[4]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships in this compound's mechanism of action.

Experimental Protocols

The characterization of this compound's mechanism of action involves standard pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound and its metabolites for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site.

Materials:

-

Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine site ligand)

-

Receptor Source: Bovine or rat cortical membrane homogenates

-

Non-specific binding control: Diazepam or another unlabeled benzodiazepine at a high concentration (e.g., 10 µM)

-

Test Compound: this compound, 4-oxo-lofendazam

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from bovine or rat cerebral cortex by homogenization and differential centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Incubation: Add the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and either buffer (for total binding), excess unlabeled diazepam (for non-specific binding), or the test compound to the wells. Incubate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA(A) receptor physiology and its relationship to the mechanism of action of the 1,5-benzodiazepine clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]

- 6. Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

Arfendazam: A Technical Examination of its Discovery and Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Foreword

Arfendazam, a notable member of the 1,5-benzodiazepine class of drugs, presents a unique pharmacological profile that distinguishes it from its more common 1,4-benzodiazepine (B1214927) counterparts. Characterized by its sedative and anxiolytic properties, this compound exhibits comparatively milder muscle relaxant effects, a feature that has drawn interest in the field of psychopharmacology. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on the chemical processes and historical context of its development. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the scientific journey of this compound.

Discovery and Historical Context

This compound (ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate) was developed by Knoll AG, a German pharmaceutical company. The primary research and development efforts were led by H. P. Hofmann and H. Kreiskott. The discovery of this compound emerged from a broader exploration of benzodiazepine (B76468) derivatives, with the goal of identifying compounds with improved therapeutic profiles.

The development of this compound was part of a strategic effort to investigate the structure-activity relationships within the benzodiazepine class. Researchers at Knoll AG sought to modulate the pharmacological effects by altering the core benzodiazepine structure. The key innovation in this compound lies in its 1,5-benzodiazepine structure, where the nitrogen atoms are located at the 1 and 5 positions of the diazepine (B8756704) ring. This structural distinction is believed to contribute to its unique pharmacological properties, particularly the separation of anxiolytic and sedative effects from strong muscle relaxant activity.

A significant aspect of this compound's pharmacology is its in vivo conversion to an active metabolite, lofendazam (B1675022). This biotransformation is responsible for a substantial portion of its therapeutic effects. The discovery process, therefore, involved not only the synthesis and initial screening of the parent compound but also the identification and characterization of its metabolites.

The logical workflow for the discovery of this compound can be conceptualized as a multi-stage process, beginning with the strategic decision to explore 1,5-benzodiazepine derivatives and culminating in the identification of a clinical candidate with a desirable pharmacological profile.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, which is also known as lofendazam. The detailed experimental protocol for the synthesis of this compound is outlined in German patent DE1929656. The following sections provide a detailed description of the synthetic route.

Synthesis of the Precursor: 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (Lofendazam)

The synthesis of the lofendazam precursor is not explicitly detailed in the provided search results. However, the general synthesis of 1,5-benzodiazepine derivatives often involves the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl compound. For lofendazam, this would likely involve the reaction of a substituted 2-aminodiphenylamine (B160148) derivative with a three-carbon synthon to form the seven-membered diazepine ring.

Synthesis of this compound from Lofendazam

The final step in the synthesis of this compound involves the acylation of the nitrogen atom at position 1 of the lofendazam precursor with ethyl chloroformate.

Experimental Protocol for the Synthesis of this compound

The following experimental protocol is based on the information available and general synthetic methods for similar compounds. Precise details from the original patent would be necessary for exact replication.

Materials:

-

8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (Lofendazam)

-

Ethyl chloroformate

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

A solution of 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

A suitable base is added to the solution to act as a proton scavenger.

-

Ethyl chloroformate is added dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine to remove any unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate) and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Quantitative Data

Quantitative data regarding the synthesis of this compound, such as reaction yields, molar ratios of reactants, and specific reaction conditions, are critical for reproducibility and process optimization. Unfortunately, the specific quantitative details from the original patent and related publications were not available in the initial search results. For a comprehensive understanding, accessing the full text of German patent DE1929656 is essential.

The following table structure is provided to be populated with data once it becomes available:

| Parameter | Value |

| Starting Material (Lofendazam) | |

| Molar Mass | |

| Quantity | |

| Reagent (Ethyl Chloroformate) | |

| Molar Mass | |

| Molar Ratio (to Lofendazam) | |

| Solvent | |

| Type | |

| Volume | |

| Base | |

| Type | |

| Molar Ratio (to Lofendazam) | |

| Reaction Conditions | |

| Temperature | |

| Reaction Time | |

| Product (this compound) | |

| Molar Mass | |

| Theoretical Yield | |

| Actual Yield | |

| Percent Yield |

Signaling Pathway and Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and enhancing the inhibitory signal. This enhanced inhibition in various brain regions is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.

Conclusion

This compound represents a significant development in the field of benzodiazepine research, showcasing how structural modifications can lead to a nuanced pharmacological profile. Its discovery and synthesis are rooted in the systematic exploration of chemical space by researchers at Knoll AG. While a general understanding of its synthesis and mechanism of action is available, a deeper, more quantitative analysis requires access to the foundational patent and scientific literature. This guide has provided a framework for understanding the core aspects of this compound's history and chemistry, and it is hoped that it will serve as a valuable resource for professionals in the field. Further investigation into the primary sources will undoubtedly provide even greater insight into this fascinating compound.

An In-Depth Technical Guide to Arfendazam: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arfendazam is a derivative of the benzodiazepine (B76468) class of drugs, specifically classified as a 1,5-benzodiazepine due to the placement of nitrogen atoms in its diazepine (B8756704) ring. This structural characteristic distinguishes it from many other benzodiazepines and is shared by compounds like clobazam.[1][2] this compound exhibits sedative and anxiolytic properties, acting as a partial agonist at GABA-A receptors.[2] This partial agonism results in relatively mild sedative effects, with muscle relaxant properties only observed at very high doses.[2] A significant aspect of its pharmacology is its metabolism to an active metabolite, lofendazam, which is believed to contribute to its overall effects.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound's chemical structure is characterized by a benzodiazepine core with a phenyl group, a chlorine atom, and an ethyl carboxylate group attached.

IUPAC Name: Ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate[1]

Chemical Formula: C₁₈H₁₇ClN₂O₃[1]

Molecular Weight: 344.80 g/mol [1]

CAS Number: 37669-57-1[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇ClN₂O₃ | [1] |

| Molecular Weight | 344.80 g/mol | [1] |

| Melting Point | 172-173 °C (decomposition) | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (calculated) | 3.3 |

Pharmacological Properties

This compound's primary mechanism of action is through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Mechanism of Action

This compound functions as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[2] This binding enhances the effect of the neurotransmitter GABA, leading to an increase in the influx of chloride ions into the neuron. This hyperpolarization of the neuron's membrane potential results in a decrease in neuronal excitability, producing sedative and anxiolytic effects.[2]

Pharmacological Data

Quantitative pharmacological data for this compound is limited. One in vitro study reported an IC₅₀ value for the inhibition of [³H]-flunitrazepam (a benzodiazepine receptor ligand) binding. In vivo studies have determined the median effective dose (ED₅₀) for its anticonvulsant effects in mice.

| Parameter | Value | Species/Assay | Reference |

| IC₅₀ (³H-FNI binding) | ~14 µmol/L | In vitro (mouse brain) | [1] |

| ED₅₀ (Anticonvulsant) | 13.2 µmol/kg (vs. Bicuculline) | In vivo (mouse) | [1] |

| ED₅₀ (Horizontal grid) | 675.4 µmol/kg | In vivo (mouse) | [1] |

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, based on its chemical class (benzodiazepine), standard methodologies can be adapted for its synthesis and analysis.

Synthesis of this compound

A general synthesis method for 1,5-benzodiazepines involves the condensation of an o-phenylenediamine (B120857) with a β-dicarbonyl compound. A reported manufacturing process for this compound involves the reaction of 8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-one with phosgene (B1210022) and ethanol.

Materials:

-

8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-one

-

Phosgene

-

Ethanol

-

Ice-water bath

Procedure:

-

A solution of phosgene in a suitable solvent is prepared and cooled in an ice-water bath.

-

A solution of 8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-one in chloroform is added dropwise to the cooled phosgene solution.

-

The reaction mixture is stirred and allowed to stand.

-

The mixture is then concentrated under reduced pressure.

-

The resulting crystals of this compound are collected by filtration.

-

The product can be further purified by recrystallization.

Analytical Methods

Standard chromatographic and spectroscopic techniques are employed for the analysis of benzodiazepines, including this compound.

High-Performance Liquid Chromatography (HPLC): A general HPLC method for benzodiazepine analysis can be adapted.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer). The gradient and composition would need to be optimized for this compound.

-

Detection: UV detection at a wavelength determined by this compound's UV absorbance spectrum (typically in the range of 220-250 nm).

-

Quantification: Based on a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of benzodiazepines.

-

Sample Preparation: Derivatization is often required to improve the volatility and thermal stability of benzodiazepines for GC analysis.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or hydrogen.

-

MS Detection: Electron ionization (EI) is commonly used. The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons would provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule, such as the carbonyl (C=O) group of the lactam and the ester, C-N bonds, and aromatic C-H bonds.

Conclusion

This compound is a 1,5-benzodiazepine with a distinct pharmacological profile as a partial agonist at GABA-A receptors. While its basic chemical structure and some pharmacological effects are known, a comprehensive understanding of its physicochemical properties and detailed analytical protocols requires further investigation. The information and general methodologies provided in this guide serve as a foundation for researchers and drug development professionals working with this compound. Further studies are needed to fully characterize its quantitative pharmacological parameters and to develop and validate specific analytical methods for its determination in various matrices.

References

An In-Depth Technical Guide to Arfendazam and its Active Metabolite Lofendazam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 1,5-benzodiazepine derivative, Arfendazam, and its principal active metabolite, Lofendazam. This compound acts as a prodrug, with its pharmacological effects largely attributed to its conversion to Lofendazam. These compounds exhibit sedative and anxiolytic properties through their interaction with GABA-A receptors, distinguishing themselves as partial agonists. This document collates available data on their chemical properties, mechanism of action, and pharmacological effects, presenting quantitative data in structured tables and detailing relevant experimental methodologies. Visual diagrams are provided to illustrate key pathways and experimental workflows, offering a technical resource for researchers and professionals in drug development.

Introduction

This compound is a 1,5-benzodiazepine, a class of compounds structurally distinct from the more common 1,4-benzodiazepines. Its nitrogen atoms are located at positions 1 and 5 of the diazepine (B8756704) ring.[1][2][3] It is pharmacologically characterized by its sedative and anxiolytic effects.[2][3] A key feature of this compound is its role as a prodrug, undergoing metabolism to form the active compound Lofendazam, which is believed to be responsible for a significant portion of its pharmacological activity.[2][3][4] this compound itself is a partial agonist at GABA-A receptors, contributing to its relatively mild sedative profile and muscle relaxant effects that are only observed at high doses.[2][3] Lofendazam, as the active metabolite, also demonstrates sedative and anxiolytic properties.[4][5]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and Lofendazam is fundamental to their study. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | This compound | Lofendazam |

| IUPAC Name | Ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate[3] | 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one[6][7] |

| CAS Number | 37669-57-1[3] | 29176-29-2[6][7] |

| Molecular Formula | C₁₈H₁₇ClN₂O₃[3][8] | C₁₅H₁₃ClN₂O[6][7] |

| Molar Mass | 344.80 g/mol [3] | 272.73 g/mol [6][7] |

| Chemical Structure |

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for this compound and Lofendazam involves the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Benzodiazepines, including this compound and Lofendazam, act as positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site.[9] This binding event does not directly open the chloride ion channel but rather enhances the effect of GABA.[9] The binding of a benzodiazepine (B76468) increases the affinity of the GABA-A receptor for GABA, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron.[10] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory, or calming, effect.[9] this compound is specifically characterized as a partial agonist at the GABA-A receptor, which accounts for its milder sedative effects compared to full agonists.[2][3]

Signaling Pathway

The interaction of this compound and Lofendazam with the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition. The following diagram illustrates this pathway.

Pharmacokinetics

The pharmacokinetic profiles of this compound and its active metabolite Lofendazam are crucial for understanding their onset, duration of action, and potential for accumulation. While specific quantitative data for these compounds is limited in the public domain, the general pharmacokinetic properties of 1,5-benzodiazepines provide a framework for their expected behavior.

| Parameter | This compound | Lofendazam |

| Bioavailability | Data not available | Data not available |

| Protein Binding | Data not available | Data not available |

| Metabolism | Hepatic; metabolized to Lofendazam[2][3] | Further metabolized in the liver |

| Half-life (t½) | Data not available | Data not available |

| Excretion | Primarily renal | Primarily renal |

Note: The lack of specific pharmacokinetic data highlights an area for further research.

Metabolism Workflow

This compound is metabolized in the liver to its active form, Lofendazam. This metabolic conversion is a key step in its mechanism of action.

Synthesis

The synthesis of 1,5-benzodiazepines like this compound and Lofendazam typically involves the condensation of o-phenylenediamine (B120857) with a suitable carbonyl compound.

General Synthesis of 1,5-Benzodiazepines

A common method for the synthesis of the 1,5-benzodiazepine core involves the reaction of o-phenylenediamine with ketones in the presence of a catalyst.[11]

Reactants:

-

o-phenylenediamine (OPDA)

-

A suitable ketone (e.g., a β-dicarbonyl compound for the synthesis of related structures)

Catalyst:

-

Various acidic catalysts can be used, such as H-MCM-22.[11]

Solvent:

-

Acetonitrile is a commonly used solvent.[11]

General Procedure:

-

A mixture of o-phenylenediamine, the ketone, and the catalyst is stirred in the solvent at room temperature.[11]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[11]

-

Upon completion, the product is isolated and purified.[11]

Experimental Protocols

The pharmacological properties of this compound and Lofendazam are characterized using a variety of in vitro and in vivo assays.

In Vitro: Radioligand Binding Assay ([³H]-Flunitrazepam)

This assay is used to determine the binding affinity of compounds to the benzodiazepine site on the GABA-A receptor.

Materials:

-

Rat brain tissue (whole brain except cerebellum) to prepare a membrane suspension.[12]

-

[³H]-Flunitrazepam (radioligand).[12]

-

Unlabeled diazepam (for determining non-specific binding).[12]

-

Test compounds (this compound, Lofendazam).

-

Incubation buffer (e.g., Na-K phosphate (B84403) buffer, pH 7.4).[12]

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet to a desired protein concentration.[12]

-

Incubation: In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound or unlabeled diazepam (for non-specific binding).[12]

-

Incubate: Incubate the mixture for a specified time and temperature (e.g., 60 minutes at 25°C).[12]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[12]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open arms of the maze.[1][13][14]

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[1]

Animals:

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[1]

-

Drug Administration: Administer the test compound (this compound or Lofendazam) or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).[15]

-

Test: Place the animal in the center of the maze, facing one of the open arms.[16]

-

Recording: Allow the animal to explore the maze for a set period (e.g., 5 minutes) and record its behavior using a video camera and tracking software.[13][16]

-

Data Analysis: Analyze the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[1]

Discussion and Future Directions

This compound and its active metabolite Lofendazam represent an interesting subclass of benzodiazepines with a potential for a differentiated pharmacological profile due to their 1,5-benzodiazepine structure and partial agonist activity. However, a significant gap exists in the publicly available quantitative data for these compounds. Future research should focus on determining their specific binding affinities (Ki values) for different GABA-A receptor subtypes, their potency (EC₅₀/IC₅₀ values) in relevant in vitro and in vivo models of anxiety and sedation, and detailed pharmacokinetic studies in various species, including humans. Such data would be invaluable for a more complete understanding of their therapeutic potential and for guiding the development of novel anxiolytics with improved safety and efficacy profiles.

Conclusion

This technical guide has synthesized the available information on this compound and Lofendazam, providing a foundational resource for researchers and drug development professionals. While their general mechanism of action as positive allosteric modulators of the GABA-A receptor is understood, the lack of specific quantitative pharmacological and pharmacokinetic data limits a comprehensive assessment of their potential. The detailed experimental protocols and illustrative diagrams provided herein offer a framework for future investigations aimed at filling these knowledge gaps and further elucidating the therapeutic promise of this class of compounds.

References

- 1. Allosteric modulators affect the efficacy of partial agonists for recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate | C18H15ClN2O3 | CID 110682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Lofendazam | 29176-29-2 | >98% [smolecule.com]

- 6. 8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | C15H13ClN2O | CID 71709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and CNS activity of 3-substituted 7-chloro-5-phenyl-1,3,4-benzotriazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Partial Agonism and Modulation of GABA Receptor Function - Terrell Gibbs [grantome.com]

- 13. Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABAA receptor partial agonists and antagonists: structure, binding mode, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence for a 5-HT2A receptor mode of action in the anxiolytic-like properties of DOI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Nuances: A Comparative Structural Analysis of Arfendazam and Clobazam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arfendazam and clobazam, both classified as 1,5-benzodiazepines, are notable for their anxiolytic and anticonvulsant properties. While sharing a common bicyclic core, their distinct pharmacological profiles are rooted in subtle yet significant structural differences. This in-depth technical guide provides a comprehensive comparison of the chemical structures of this compound and clobazam, supported by a review of experimental data and methodologies. Quantitative data are presented in structured tables, and key molecular and signaling pathways are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Benzodiazepines represent a cornerstone in the therapeutic management of anxiety and seizure disorders. Their mechanism of action primarily involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[1][2][3] this compound and clobazam are distinguished from the more common 1,4-benzodiazepines by the placement of nitrogen atoms at the 1 and 5 positions of the diazepine (B8756704) ring.[4] This structural variance is believed to contribute to their unique pharmacological characteristics, including a potentially more favorable side-effect profile. A meticulous examination of their structural disparities is paramount for the rational design of novel derivatives with improved therapeutic indices.

Chemical Structure and Physicochemical Properties

The fundamental structural difference between this compound and clobazam lies in the substituent at the N-1 position of the benzodiazepine (B76468) core. Clobazam features a methyl group at this position, whereas this compound possesses an ethyl carboxylate group. This seemingly minor alteration has a considerable impact on the molecule's polarity, lipophilicity, and metabolic fate.

Below is a comparative table summarizing the key chemical and physical properties of this compound and clobazam.

| Property | This compound | Clobazam |

| IUPAC Name | ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate | 7-chloro-1-methyl-5-phenyl-1,5-benzodiazepine-2,4(3H,5H)-dione |

| Molecular Formula | C₁₈H₁₇ClN₂O₃ | C₁₆H₁₃ClN₂O₂ |

| Molecular Weight | 344.79 g/mol | 300.74 g/mol |

| Melting Point | Not available | 183-185 °C[5] |

| Solubility | Not available | Not soluble in water[4] |

Structural Elucidation: Experimental Methodologies

The precise three-dimensional structures of this compound and clobazam have been elucidated through a combination of spectroscopic and crystallographic techniques. These methods provide invaluable insights into bond lengths, bond angles, and conformational preferences, which are critical for understanding receptor-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the chemical environment of individual atoms within a molecule.

Experimental Protocol (General): NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and tetramethylsilane (B1202638) (TMS) is used as an internal standard.[6] Chemical shifts are reported in parts per million (ppm). For the structural elucidation of complex molecules, two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed to establish connectivity between protons and carbons.[7]

¹H and ¹³C NMR Spectral Data for Lofendazam (as a proxy for the core structure): [8]

-

¹H NMR (DMSO-d₆): Aromatic protons typically appear in the range of 6.7-7.5 ppm. Methylene (B1212753) protons of the diazepine ring show signals around 2.6-4.0 ppm. The N-H proton gives a broad singlet between 4.5-5.0 ppm.

-

¹³C NMR (DMSO-d₆): The carbonyl carbon of the lactam is observed around 165-175 ppm. Aromatic carbons resonate between 120-140 ppm, and the methylene carbons of the diazepine ring appear at approximately 35-45 ppm.

For clobazam, characterization using NMR has been reported, confirming its structure.[7]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state.

Experimental Protocol (General): A suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[9] The resulting data is processed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.[10] Crystallographic Information Files (CIF) are generated to store this data.[11] While a specific CIF file for this compound was not found, the methodology for related benzodiazepines is well-established.[12][13] For clobazam, X-ray powder diffraction (XRPD) has been used to characterize a specific crystalline form (Form-P), with characteristic peaks at specific 2θ angles.[14]

Synthesis of this compound and Clobazam

The synthesis of these 1,5-benzodiazepines typically involves a multi-step process.

Synthesis of Clobazam

A common synthetic route for clobazam involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with an appropriate reagent to form the diazepine ring, followed by methylation.[15] An improved process describes reacting 5-chloro-2-nitro-N-phenylaniline with a monoalkyl malonate, followed by reduction and cyclization. The final step is methylation to yield clobazam.[16]

Experimental Protocol (Purification of Clobazam): [16]

-

Dissolve 50 g of crude Clobazam in 150 mL of dichloromethane (B109758) in a round-bottom flask.

-

Add 5 g of activated charcoal and stir the solution for 30 minutes at room temperature.

-

Filter the mixture and evaporate the solvent until the volume is reduced to 50-65 mL.

-

Add 450 mL of isopropyl alcohol to the residue and reflux for 30 minutes.

-

Cool the mixture to 15-25 °C to allow for precipitation.

-

Filter the precipitated solid to obtain crystalline clobazam.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to clobazam, but instead of methylation in the final step, an ethyl carboxylate group is introduced at the N-1 position.[6]

Mechanism of Action and Signaling Pathway

Both this compound and clobazam act as partial agonists at the benzodiazepine binding site of the GABA-A receptor.[2][3] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1] This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, which underlies their anxiolytic and anticonvulsant effects.

The following diagram illustrates the signaling pathway of benzodiazepines at the GABA-A receptor.

Caption: GABA-A Receptor Signaling Pathway.

The following diagram illustrates a simplified experimental workflow for the structural elucidation of benzodiazepines.

Caption: Benzodiazepine Structural Elucidation Workflow.

Conclusion

The structural divergence between this compound and clobazam, centered on the N-1 substituent, is a critical determinant of their respective physicochemical and pharmacological properties. While both are effective modulators of the GABA-A receptor, the ethyl carboxylate group of this compound introduces different steric and electronic features compared to the methyl group of clobazam. These differences likely influence their binding affinity, metabolic stability, and overall clinical profile. A thorough understanding of these structure-activity relationships, facilitated by detailed experimental characterization, is essential for the future development of more selective and efficacious benzodiazepine-based therapeutics.

References

- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Mechanisms Underlying Benzodiazepine Modulation of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clobazam | C16H13ClN2O2 | CID 2789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106749052A - The preparation method of Clobazam - Google Patents [patents.google.com]

- 6. rbattalcollege.org [rbattalcollege.org]

- 7. Characterization and Purity Test of Clobazam by High Performance Liquid Chromatography as a Comparison Standard for Indonesian Pharmacopoeia | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 8. Buy Lofendazam | 29176-29-2 | >98% [smolecule.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Item - Single Crystal X-ray Crystallographic Data in CIF format. - Loughborough University - Figshare [repository.lboro.ac.uk]

- 12. ias.ac.in [ias.ac.in]

- 13. crystallography.net [crystallography.net]

- 14. EP3274336A1 - An improved process for the preparation of clobazam and its intermediate - Google Patents [patents.google.com]

- 15. WO2016151464A1 - An improved process for the preparation of clobazam and its intermediate - Google Patents [patents.google.com]

- 16. US10150745B2 - Process for the preparation of clobazam and its intermediate - Google Patents [patents.google.com]

Preliminary In-Vitro Studies of Arfendazam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arfendazam, a 1,5-benzodiazepine derivative, has demonstrated a distinct pharmacological profile in preliminary in-vitro studies. Unlike classical 1,4-benzodiazepines, this compound exhibits tranquilizing and anticonvulsive effects at doses significantly lower than those causing muscle relaxant and sedative side effects. Its mechanism of action is primarily mediated through allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. In-vitro investigations reveal that this compound itself is a comparatively weak ligand for the central benzodiazepine (B76468) receptor, with its pharmacological activity largely attributed to its more potent metabolite, 4-oxo-lofendazam. This guide provides a comprehensive overview of the available preliminary in-vitro data on this compound, details the experimental protocols used in these initial studies, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a partial agonist at GABAA receptors, a class of ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system.[1] The pharmacological effects of this compound are mediated by its interaction with the benzodiazepine binding site on the GABAA receptor complex and can be antagonized by the specific benzodiazepine receptor antagonist Ro 15-1788.[2] Early in-vitro studies have been crucial in elucidating the compound's mechanism of action and have highlighted the significant role of its metabolites.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preliminary in-vitro studies of this compound and its metabolite.

Table 1: In-Vitro Binding Affinity of this compound at the Central Benzodiazepine Receptor

| Compound | Radioligand | Tissue Source | IC50 (µmol/L) |

| This compound | [3H]Flunitrazepam | Bovine Cortex & Cerebellum Homogenates | ~14 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In-Vitro Binding of this compound at the Peripheral Benzodiazepine Binding Site

| Compound | Radioligand | Tissue Source | Activity |

| This compound | [3H]Ro 5-4864 | Rat Brain Homogenates | Potent Inhibitor |

Note: A specific IC50 or Ki value for this compound at the peripheral benzodiazepine binding site was not available in the reviewed literature.

It is important to note that the anticonvulsive and anxiolytic properties of this compound are believed to be mediated by its more active metabolite, 4-oxo-lofendazam.[2] While this metabolite is reported to be more potent than the parent compound, specific in-vitro binding affinity data (IC50 or Ki) for 4-oxo-lofendazam were not available in the public domain at the time of this review.

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments cited in the preliminary studies of this compound.

[3H]Flunitrazepam Binding Assay for Central Benzodiazepine Receptor Affinity

This competitive radioligand binding assay is utilized to determine the affinity of a test compound for the central benzodiazepine receptor (a component of the GABAA receptor).

Materials:

-

Radioligand: [3H]Flunitrazepam ([3H]FNT)

-

Tissue Preparation: Bovine cortex and cerebellum homogenates

-

Buffer: Tris-HCl buffer (pH 7.4)

-

Competitor: this compound or other test compounds

-

Non-specific binding control: Diazepam or another high-affinity benzodiazepine

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Tissue Homogenization: Bovine cerebral cortex and cerebellum are homogenized in cold Tris-HCl buffer. The homogenate is then centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation.

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Flunitrazepam and varying concentrations of the test compound (this compound).

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam) to determine non-specific binding.

-

Equilibration: The incubation mixtures are allowed to reach equilibrium at a specific temperature (e.g., 4°C) for a defined period.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound [3H]Flunitrazepam, is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the test compound is then determined by non-linear regression analysis of the competition curve.

[3H]Ro 5-4864 Binding Assay for Peripheral Benzodiazepine Binding Site Affinity

This assay is employed to assess the affinity of a compound for the peripheral benzodiazepine binding sites (PBBS), which are distinct from the central benzodiazepine receptors.

Materials:

-

Radioligand: [3H]Ro 5-4864

-

Tissue Preparation: Rat brain homogenates

-

Buffer: Tris-HCl buffer (pH 7.4)

-

Competitor: this compound or other test compounds

-

Non-specific binding control: Unlabeled Ro 5-4864 or another high-affinity PBBS ligand

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Tissue Homogenization: Rat brains are homogenized in cold Tris-HCl buffer. The homogenate is centrifuged, and the pellet is washed and resuspended to prepare a membrane fraction.

-

Incubation: The membrane preparation is incubated with a fixed concentration of [3H]Ro 5-4864 and a range of concentrations of the test compound.

-

Determination of Non-specific Binding: Non-specific binding is determined in the presence of a saturating concentration of unlabeled Ro 5-4864.

-

Equilibration: The reaction is allowed to proceed to equilibrium at a controlled temperature for a specified duration.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters, followed by washing with cold buffer.

-

Quantification: The radioactivity on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Specific binding is determined, and the IC50 value for the test compound is calculated from the resulting competition curve.

Visualizations

The following diagrams illustrate the key biological pathway and experimental workflow relevant to the in-vitro studies of this compound.

References

Arfendazam: A Technical Guide to its Partial Agonist Activity at Benzodiazepine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arfendazam is a 1,5-benzodiazepine derivative that acts as a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This mode of action distinguishes it from classical full agonists, offering a potentially different therapeutic profile. This compound is metabolized to an active compound, lofendazam (B1675022), which is believed to contribute significantly to its overall pharmacological effects.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Introduction

Benzodiazepines are a class of drugs widely used for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1] These effects are primarily mediated through the potentiation of the inhibitory neurotransmitter GABA at the GABA-A receptor. While full agonists robustly enhance GABAergic transmission, they can be associated with side effects such as strong sedation, dependence, and withdrawal symptoms. Partial agonists, such as this compound, represent a therapeutic strategy to mitigate these undesirable effects by producing a submaximal response at the receptor. This compound's unique 1,5-benzodiazepine structure and its partial agonist profile make it a subject of interest in neuropharmacology and drug development.[1][3]

Mechanism of Action: Partial Agonism at the GABA-A Receptor

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the affinity of GABA for its own binding site. The increased GABA binding leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a general inhibitory effect on neurotransmission.

As a partial agonist, this compound stabilizes a conformation of the receptor that is intermediate between the fully active state induced by a full agonist and the inactive state. This results in a level of potentiation of GABA's effect that is lower than that of a full agonist like diazepam, even at saturating concentrations of this compound. This submaximal efficacy is a key characteristic of partial agonism and is thought to contribute to a reduced incidence of dose-limiting side effects.

Quantitative Pharmacological Data

Precise quantitative data on the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound and its active metabolite, lofendazam, are detailed in the primary literature, notably in studies by Müller and colleagues. However, the full text of these specific publications was not accessible to provide the exact numerical values. The following tables are structured to present such data, which are crucial for a comprehensive understanding of their pharmacological profiles.

Table 1: Binding Affinity of this compound and Lofendazam at the Benzodiazepine Receptor

| Compound | Radioligand | Tissue Preparation | Ki (nM) | Reference |

| This compound | [³H]-Flunitrazepam | Rodent brain homogenates | Data not available | (Müller, 1985) |

| Lofendazam | [³H]-Flunitrazepam | Rodent brain homogenates | Data not available | (Müller, 1985) |

| Diazepam (Reference) | [³H]-Flunitrazepam | Rodent brain homogenates | ~5-10 | Representative Value |

Table 2: Functional Potency and Efficacy of this compound and Lofendazam at the GABA-A Receptor

| Compound | Assay Type | Endpoint Measured | EC50 (nM) | Emax (% of full agonist) | Reference |

| This compound | Electrophysiology | GABA-evoked Cl⁻ current | Data not available | Data not available | (Müller et al., 1986) |

| Lofendazam | Electrophysiology | GABA-evoked Cl⁻ current | Data not available | Data not available | (Müller et al., 1986) |

| Diazepam (Reference) | Electrophysiology | GABA-evoked Cl⁻ current | ~20-50 | 100% | Representative Value |

Signaling Pathway and Experimental Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of GABA to the GABA-A receptor and its modulation by a benzodiazepine partial agonist like this compound.

Caption: GABA-A receptor activation and modulation by a partial agonist.

Experimental Workflow for Characterization

The diagram below outlines a typical experimental workflow for characterizing a novel benzodiazepine receptor partial agonist.

Caption: Workflow for characterizing a benzodiazepine partial agonist.

Detailed Experimental Protocols

Radioligand Binding Assay for Determining Ki

Objective: To determine the binding affinity (Ki) of this compound and lofendazam for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Test compounds: this compound, lofendazam

-

Reference compound: Diazepam

-

Radioligand: [³H]-Flunitrazepam

-

Tissue: Rodent whole brain homogenates (minus cerebellum)

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize rodent brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the washed membrane pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.

-

Binding Assay: In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of the test compound (this compound or lofendazam) or the reference compound (Diazepam).

-

Incubation: Incubate the mixture at 4°C for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Whole-Cell Patch Clamp) for Determining EC50 and Emax

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and lofendazam in modulating GABA-evoked currents.

Materials:

-

Cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells) or primary cultured neurons.

-

Test compounds: this compound, lofendazam

-

GABA

-

Full agonist reference: Diazepam

-

External and internal solutions for patch-clamp recording.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Culture cells expressing the desired GABA-A receptor subtype composition.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the cell membrane at a holding potential of -60 mV.

-

GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

-

Compound Application: Co-apply the submaximal concentration of GABA with increasing concentrations of the test compound (this compound or lofendazam) or the reference full agonist (Diazepam).

-

Data Acquisition: Record the potentiation of the GABA-evoked current at each concentration of the test compound.

-

Data Analysis:

-

EC50: Plot the percentage potentiation of the GABA current as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, the concentration that produces 50% of the maximal potentiation.

-

Emax: The maximal potentiation achieved by the test compound is its Emax. For a partial agonist, this will be less than the Emax of a full agonist (which is set to 100%).

-

Conclusion

This compound is a noteworthy 1,5-benzodiazepine that functions as a partial agonist at the benzodiazepine site of the GABA-A receptor. Its pharmacology is further influenced by its active metabolite, lofendazam. The partial agonist profile suggests a potential for a favorable therapeutic window, with a separation of anxiolytic and anticonvulsant effects from sedative and muscle relaxant properties at lower dose ranges. A thorough characterization of its binding affinity, potency, and efficacy, as outlined in the experimental protocols, is essential for a complete understanding of its clinical potential. The provided diagrams offer a clear visualization of its mechanism of action and the standard workflow for its preclinical evaluation. Further research to obtain and analyze the specific quantitative data for this compound and lofendazam will be critical for advancing its development and understanding its place in neuropharmacology.

References

The Pro-Drug and its Active Metabolite: Unraveling the Role of Lofendazam in Arfendazam's Pharmacological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Arfendazam, a 1,5-benzodiazepine, exhibits sedative and anxiolytic properties, primarily by acting as a partial agonist at GABA-A receptors.[1][2] A significant aspect of its pharmacological profile is its metabolism into lofendazam (B1675022), an active metabolite that is believed to contribute substantially to the overall therapeutic effects of the parent drug.[1][2] This technical guide provides a comprehensive analysis of the relationship between this compound and lofendazam, focusing on their comparative pharmacology, mechanism of action, and the pivotal role of lofendazam in the clinical activity of this compound.

Core Concepts: A Prodrug and its Active Metabolite

The dynamic interplay between this compound and lofendazam is a classic example of a prodrug and its active metabolite. This compound itself possesses intrinsic pharmacological activity, but its conversion to lofendazam introduces a second active compound that extends and potentially modifies the therapeutic effect. Understanding the nuances of this metabolic activation is crucial for optimizing the clinical application of this compound.

Mechanism of Action: Modulation of the GABA-A Receptor

Both this compound and lofendazam exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] As positive allosteric modulators, they bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA and leading to an increased influx of chloride ions. This hyperpolarizes the neuron, resulting in a decrease in neuronal excitability and producing the characteristic anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.[3][4]

This compound is specifically characterized as a partial agonist at the GABA-A receptor, which implies that it produces a submaximal response compared to a full agonist.[1][2] This property may contribute to its milder sedative effects and reduced muscle relaxant properties at therapeutic doses.[1][2] The specific activity of lofendazam as a full or partial agonist has not been definitively established in the available literature.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of this compound to lofendazam and the subsequent signaling cascade at the GABA-A receptor, along with a typical experimental workflow for characterizing these compounds.

Quantitative Data Summary

While specific quantitative data directly comparing this compound and lofendazam is sparse in the readily available literature, the following tables are structured to present such data as it becomes available through further research. This format allows for a clear and direct comparison of their key pharmacological parameters.

Table 1: Comparative In Vitro Activity

| Compound | Binding Affinity (Ki, nM) at GABA-A Receptor | Potency (EC50, nM) | Efficacy (% of max GABA response) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Lofendazam | Data Not Available | Data Not Available | Data Not Available |

Table 2: Comparative Pharmacokinetic Parameters

| Compound | Half-life (t½, hours) | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax, hours) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Lofendazam | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize benzodiazepines like this compound and lofendazam.

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and lofendazam for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat or mouse whole brain tissue (or specific brain regions like the cortex).

-

[³H]-Flumazenil or [³H]-Flunitrazepam (radioligands).

-

Unlabeled diazepam or other high-affinity benzodiazepine for determining non-specific binding.

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Homogenizer.

-

Centrifuge.

-

Scintillation counter and scintillation fluid.

-

Glass fiber filters.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration.

-

-

Binding Assay:

-

In triplicate, incubate the brain membrane preparation with a fixed concentration of the radioligand (e.g., 1-2 nM [³H]-Flumazenil) and varying concentrations of the test compounds (this compound or lofendazam).

-

Include a set of tubes with the radioligand and an excess of unlabeled diazepam to determine non-specific binding.

-

Incubate at 0-4°C for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Assessment: Elevated Plus Maze

Objective: To assess the anxiolytic effects of this compound and lofendazam in rodents.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Rodents (mice or rats).

-

This compound, lofendazam, and vehicle control solutions.

-

Video tracking software.

Protocol:

-

Dosing:

-

Administer this compound, lofendazam, or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Allow for a pre-treatment period for the drug to take effect (e.g., 30 minutes).

-

-

Testing:

-

Place each animal individually in the center of the elevated plus maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

Compare the effects of different doses of this compound and lofendazam to the vehicle control using appropriate statistical tests (e.g., ANOVA).

-

Conclusion

The pharmacological activity of this compound is intrinsically linked to its active metabolite, lofendazam. While this compound itself acts as a partial agonist at GABA-A receptors, its conversion to lofendazam likely contributes significantly to the overall anxiolytic and sedative effects observed in vivo. The generation of lofendazam may serve to prolong the duration of action and potentially modulate the qualitative nature of the drug's effects. A thorough quantitative comparison of the binding affinities, potencies, efficacies, and pharmacokinetic profiles of both this compound and lofendazam is essential for a complete understanding of their combined therapeutic action. The experimental protocols outlined in this guide provide a framework for conducting such critical investigations, which will ultimately inform the rational development and clinical use of this compound and other prodrug-based benzodiazepine therapies. Further research focusing on a direct, side-by-side comparison of these two compounds is warranted to fully elucidate the precise contribution of lofendazam to the clinical profile of this compound.

References

Methodological & Application

Arfendazam: Application Notes on Physicochemical Properties and General Pharmaceutical Principles

Disclaimer: The synthesis, purification, or administration of pharmaceutical compounds like Arfendazam should only be conducted by qualified professionals in controlled laboratory and clinical settings. This document does not provide a synthesis or purification protocol. Instead, it offers a summary of publicly available information regarding the compound's properties and the general principles relevant to its pharmaceutical class for research and informational purposes.

Introduction

This compound is a derivative of the 1,5-benzodiazepine class of compounds.[1] Like other benzodiazepines, it interacts with the central nervous system, exhibiting sedative and anxiolytic effects.[1][2] It functions as a partial agonist at GABA-A receptors.[1] This mechanism involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), which reduces neuronal excitability.[2][3] The effects of this compound are believed to be partly mediated by its active metabolite, lofendazam.[1]

Physicochemical Data

A summary of key physicochemical properties of this compound is presented below for reference.

| Property | Value | Source |

| IUPAC Name | Ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate | [1] |

| Molecular Formula | C18H17ClN2O3 | [1][4] |

| Molar Mass | 344.80 g·mol−1 | [1][4] |

| CAS Number | 37669-57-1 | [1] |

| Class | 1,5-Benzodiazepine | [1] |

Principles of Synthesis

The synthesis of benzodiazepine (B76468) derivatives is a well-established area of heterocyclic chemistry. Generally, the core benzodiazepine structure is formed through condensation reactions.[5] A common method involves the reaction of an o-phenylenediamine (B120857) with a ketone, often facilitated by an acidic catalyst to promote the condensation process.[5]

Various catalytic systems have been explored to optimize these reactions, including BF3-etherate, polyphosphoric acid, and various solid acid catalysts like zeolites.[5] Modern synthetic approaches, such as those employing palladium-catalyzed cross-coupling reactions, offer advanced methods for creating substituted benzodiazepine frameworks. The specific precursors and reaction pathways would be selected based on the desired substitution pattern of the final molecule, such as that of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. benzoinfo.com [benzoinfo.com]

- 4. This compound | C18H17ClN2O3 | CID 65803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Arfendazam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Arfendazam, a benzodiazepine (B76468) derivative, using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods for this compound are not widely published, this guide is based on established and validated methods for structurally similar benzodiazepines. The provided protocol offers a robust starting point for method development and validation for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. This note includes a comprehensive experimental protocol, data presentation guidelines, and visual workflows to aid in the successful implementation of this analytical method.

Introduction

This compound is a benzodiazepine derivative with potential applications in research and pharmaceutical development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of benzodiazepines and their metabolites in various complex matrices.[1][2] This is due to its high resolution, sensitivity, and applicability to polar and thermally labile compounds like benzodiazepines.[3] This application note details a general yet robust HPLC method that can be adapted and validated for the specific quantification of this compound.

Chromatographic Conditions

The following table summarizes typical HPLC conditions used for the analysis of benzodiazepines, which can be considered as a starting point for the development of a specific method for this compound.

| Parameter | Recommended Conditions | Alternative Conditions |